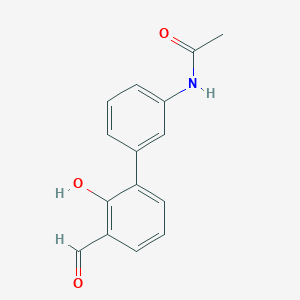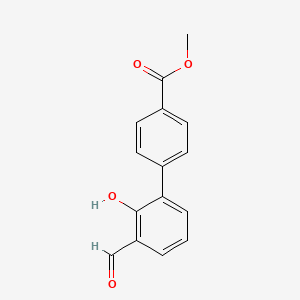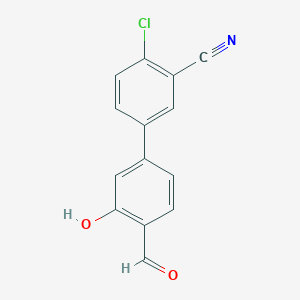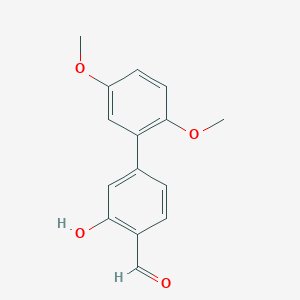
6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% (6-(2,4-DMPF)), is an organic compound that has a wide range of applications in organic synthesis, analytical chemistry, and medicinal chemistry. 6-(2,4-DMPF) is a white solid, with a melting point of 115-117°C and a boiling point of 271-273°C. It is soluble in alcohols, chloroform, and ethyl acetate, and insoluble in water.
Applications De Recherche Scientifique
6-(2,4-DMPF) is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and medicinal chemistry. In organic synthesis, 6-(2,4-DMPF) is used as a starting material for the synthesis of various compounds, such as drugs, pesticides, and fragrances. In analytical chemistry, it is used as a reagent for the analysis of various compounds. In medicinal chemistry, it is used as a starting material for the synthesis of various drugs.
Mécanisme D'action
6-(2,4-DMPF) is an organic compound that is used in a variety of scientific research applications. The mechanism of action of 6-(2,4-DMPF) is not well understood. However, it is believed to act as an inhibitor of some enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to act as an antioxidant, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,4-DMPF) are not well understood. However, it is believed to have anti-inflammatory and antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 6-(2,4-DMPF) has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2,4-DMPF) in laboratory experiments include its low cost, availability, and stability. In addition, 6-(2,4-DMPF) is relatively non-toxic and has a low melting point, which makes it easy to handle and store. The main limitation of 6-(2,4-DMPF) is its lack of solubility in water, which limits its use in some experiments.
Orientations Futures
Future research on 6-(2,4-DMPF) should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should focus on the development of more efficient synthesis methods for 6-(2,4-DMPF). Finally, further research should focus on the development of new methods for the analysis and quantification of 6-(2,4-DMPF).
Méthodes De Synthèse
6-(2,4-DMPF) can be synthesized by the reaction of 2,4-dimethoxyphenol and formic acid in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically conducted at a temperature of 80-90°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-12(14(8-11)19-2)13-5-3-4-10(9-16)15(13)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRYZRNROKGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685238 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258633-07-6 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)

![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)


![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)







